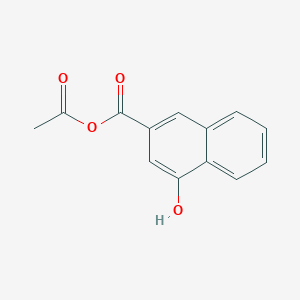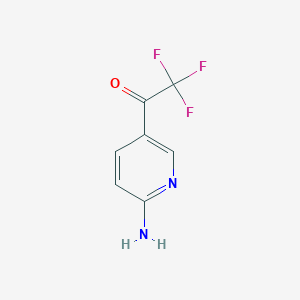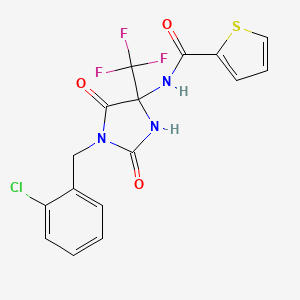![molecular formula C20H23ClO6 B12626180 alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- is a complex organic compound with a unique structure that combines a xylofuranose sugar moiety with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- typically involves multiple steps. One common approach is the glycosylation of a suitable xylofuranose derivative with a phenyl-substituted halide under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and continuous flow reactors. These methods aim to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating carbohydrate-protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-L-Xylopyranosyl fluoride, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4-triacetate: This compound shares a similar core structure but differs in the presence of additional acetyl groups.
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate: This compound has a similar phenyl substitution but differs in the sugar moiety and acetylation pattern.
Uniqueness
Alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]- is unique due to its specific combination of a xylofuranose sugar and a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C20H23ClO6 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
5-[[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-hydroxymethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C20H23ClO6/c1-2-26-14-6-3-11(4-7-14)9-13-10-12(5-8-15(13)21)16(22)19-17(23)18(24)20(25)27-19/h3-8,10,16-20,22-25H,2,9H2,1H3 |
Clave InChI |
ACPXDCKNYBGLEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C3C(C(C(O3)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)


![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)

![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12626168.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)

